molecular formula C6H13ClN2O B8588056 3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride

3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride

Cat. No. B8588056
M. Wt: 164.63 g/mol
InChI Key: LKDSUPMJUUNLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-5,5-dimethylpyrrolidin-2-one hydrochloride

Molecular Formula

C6H13ClN2O

Molecular Weight

164.63 g/mol

IUPAC Name

3-amino-5,5-dimethylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C6H12N2O.ClH/c1-6(2)3-4(7)5(9)8-6;/h4H,3,7H2,1-2H3,(H,8,9);1H

InChI Key

LKDSUPMJUUNLPM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)N1)N)C.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl N-(5,5-dimethyl-2-oxo-pyrrolidin-3-yl)carbamate (which may be prepared as described in Description 36) (1307 mg, 5.73 mmol) in DCM (5 mL) was added 4 M HCl in dioxane (2.86 mL, 11.45 mmol). The solution (which immediately started to evolve gas) was stirred at room temperature over 1 hour. The reaction mixture heavily precipitated. It was diluted with ether (approximately 50 mL) and the solid filtered under vacuum, washed with ether and dried in the vacuum oven to afford 3-amino-5,5-dimethyl-pyrrolidin-2-one hydrochloride (D37) (917 mg, 5.5701 mmol, 97.3% yield) as a white solid;
Name
tert-butyl N-(5,5-dimethyl-2-oxo-pyrrolidin-3-yl)carbamate
Quantity
1307 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.86 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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